molecular formula C16H19IN4O2 B11487535 4-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzamide

4-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzamide

Cat. No.: B11487535
M. Wt: 426.25 g/mol
InChI Key: HSPJJERDVPYJEY-UHFFFAOYSA-N
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Description

4-[4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZAMIDE is a synthetic organic compound that features a pyrazole ring substituted with iodine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent.

    Attachment of the butanamide group: The iodinated pyrazole is then reacted with 4-aminobutanamide under appropriate conditions to form the desired compound.

    Final coupling: The intermediate product is coupled with benzoyl chloride to yield 4-[4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZAMIDE.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: The amide and benzamide groups can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a thiol group would yield a thiolated derivative, while oxidation might produce a compound with additional oxygen-containing functional groups.

Scientific Research Applications

4-[4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZAMIDE has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological studies: The compound can be used to study the effects of pyrazole derivatives on biological systems, including their interactions with proteins and nucleic acids.

    Material science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The iodine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.

    4-Iodo-3,5-dimethyl-1H-pyrazole: An intermediate in the synthetic route.

    4-Aminobutanamide: Another intermediate used in the synthesis.

Uniqueness

4-[4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZAMIDE is unique due to the specific combination of functional groups it possesses. The presence of the iodine atom and the butanamide group on the pyrazole ring provides distinct chemical and biological properties that are not found in simpler pyrazole derivatives.

Properties

Molecular Formula

C16H19IN4O2

Molecular Weight

426.25 g/mol

IUPAC Name

4-[4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanoylamino]benzamide

InChI

InChI=1S/C16H19IN4O2/c1-10-15(17)11(2)21(20-10)9-3-4-14(22)19-13-7-5-12(6-8-13)16(18)23/h5-8H,3-4,9H2,1-2H3,(H2,18,23)(H,19,22)

InChI Key

HSPJJERDVPYJEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC=C(C=C2)C(=O)N)C)I

Origin of Product

United States

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